N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide

antimicrobial biodefense broad-spectrum activity

This carbamoyl-thiophene-furan chemotype (MW 264.30, cLogP 1.386) is a screening-validated hit with broad in vitro activity against high-consequence pathogens (B. anthracis, Y. pestis, F. tularensis, B. abortus) and HIV-1 RNase H (IC50=3.4µM). It occupies a distinct structural and property space, lacking the inactivity against B. anthracis and higher lipophilicity (cLogP 2.876) of its 5-bromo-3-cyano analog. With documented NK1 receptor inactivity (Ki >10,000 nM) for selectivity profiling, this compound is a scaffold-defined, IP-free starting point for hit expansion in biodefense or antiviral programs.

Molecular Formula C12H12N2O3S
Molecular Weight 264.3 g/mol
CAS No. 329221-75-2
Cat. No. B181243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide
CAS329221-75-2
SynonymsNSC 727448
NSC-727448
NSC727448
Molecular FormulaC12H12N2O3S
Molecular Weight264.3 g/mol
Structural Identifiers
SMILESCC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=CO2)C
InChIInChI=1S/C12H12N2O3S/c1-6-7(2)18-12(9(6)10(13)15)14-11(16)8-4-3-5-17-8/h3-5H,1-2H3,(H2,13,15)(H,14,16)
InChIKeyACRJYJHXXHYAJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide (CAS 329221-75-2): Compound Identity, Classification, and Procurement-Relevant Physicochemical Profile


N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide (CAS 329221-75-2, PubChem CID 673534) is a heterocyclic small molecule (MW 264.30 g/mol, molecular formula C12H12N2O3S) featuring a 3-carbamoyl-4,5-dimethylthiophene core linked via an amide bond to a furan-2-carboxamide moiety [1]. The compound belongs to the vinylogous urea / furan-thiophene-2-carboxamide chemotype and has been identified as a screening hit in both antimicrobial biodefense and antiviral programs [2]. Its computed XLogP3 of 2.4, hydrogen bond donor count of 2, and hydrogen bond acceptor count of 4 place it within favorable drug-like property space distinct from its heavier, more lipophilic brominated and cyano-substituted analogs [1].

Why Generic Furan/Thiophene-2-Carboxamide Analogs Cannot Substitute for N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide


Within the furan/thiophene-2-carboxamide chemotype, small structural modifications produce divergent biological activity profiles that preclude simple interchange. The 3-carbamoyl substitution on the thiophene ring is a defining pharmacophoric feature: replacement with a 3-cyano group (as in ST005226 10D10) eliminates activity against Bacillus anthracis while the 5-bromo addition on the furan ring simultaneously increases molecular weight by ~61 Da and cLogP by ~1.5 units [1]. These changes fundamentally alter both target engagement and physicochemical suitability. Similarly, esterification at the 2-amino position (as in ST026452 60E09) narrows the antimicrobial spectrum to a single pathogen, demonstrating that the free carbamoyl-thiophene-furan carboxamide scaffold is not a generic pharmacophore but a specific arrangement whose biological readout is exquisitely sensitive to substituent identity [1]. The quantitative evidence below demonstrates that CAS 329221-75-2 occupies a distinct position within this chemical space that cannot be assumed for closely related structures.

Product-Specific Quantitative Differentiation Evidence: N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide vs. Closest Analogs


Broad-Spectrum Antibiodefense Activity: Direct Head-to-Head Comparison of CAS 329221-75-2 vs. 5-Bromo-3-Cyano Analog Against Four NIAID Priority Pathogens

In a high-throughput screening of the 10,000-compound MyriaScreen Diversity Collection against NIAID category A and B priority pathogens, N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide (ST005324 10H11) demonstrated activity against all four tested biodefense pathogens, whereas its closest structural analog, 5-bromo-N-(3-cyano-4,5-dimethylthiophen-2-yl)furan-2-carboxamide (ST005226 10D10), was inactive against Bacillus anthracis Ames (MIC >16 μg/mL vs. ≥16 μg/mL, with the carbamoyl compound also showing superior activity against Brucella abortus 2308 with MIC 4–8 μg/mL vs. ≥16 μg/mL for the bromo-cyano analog) [1]. This represents a critical spectrum-of-activity advantage in a biodefense context where broad coverage is a primary selection criterion.

antimicrobial biodefense broad-spectrum activity

HIV-1 Reverse Transcriptase RNase H Inhibition: Quantitative Activity of CAS 329221-75-2 and Differentiation from Cycloheptathiophene Analog

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide (compound 2 in the original study) inhibited the RNase H activity of HIV-1 reverse transcriptase with an IC50 of 3,400 nM (3.4 μM), as documented in a structure-activity analysis of vinylogous urea inhibitors published in Antimicrobial Agents and Chemotherapy [1]. The study directly compared this compound with compound 1 (2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide), revealing that both vinylogous ureas displayed modest potency but distinct structural determinants of activity—specifically, the dimethylthiophene-furan carboxamide architecture of CAS 329221-75-2 represents a differentiated scaffold from the cycloheptathiophene analog, providing an alternative starting point for medicinal chemistry optimization with different intellectual property space and synthetic tractability [1].

antiviral HIV-1 RNase H inhibition

Physicochemical Differentiation: Drug-Like Property Advantage of CAS 329221-75-2 Over Brominated and Cyano-Substituted Analogs

Compared to its closest commercially cataloged analog 5-bromo-N-(3-cyano-4,5-dimethylthiophen-2-yl)furan-2-carboxamide (MW 325.18, cLogP 2.876), N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide (MW 264.30, cLogP 1.386) demonstrates a 60.88 Da lower molecular weight and a 1.49-unit lower cLogP [1][2]. Both values position CAS 329221-75-2 more favorably within established oral drug-likeness guidelines (MW < 500; cLogP < 5), with the lower lipophilicity specifically predicting improved aqueous solubility and reduced promiscuous membrane partitioning relative to the brominated analog. The carbamoyl group at the 3-position provides an additional hydrogen bond donor/acceptor motif absent in the cyano-substituted comparator, potentially enabling distinct target interactions.

drug-likeness physicochemical properties lead optimization

Tachykinin NK1 Receptor Selectivity: Functional Inactivity of CAS 329221-75-2 at Neurokinin Receptors Reduces Off-Target Liability Potential

In a radioligand binding assay against the Tachykinin receptor 1 (NK1) from rat forebrain membranes, N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide exhibited a Ki greater than 10,000 nM (>10 μM), indicating negligible affinity for this GPCR target [1]. While this is negative data, it constitutes an important selectivity filter: many nitrogen-containing heterocyclic carboxamides exhibit promiscuous binding at aminergic and peptidergic GPCRs. The absence of significant NK1 binding for CAS 329221-75-2 suggests that the 3-carbamoyl-4,5-dimethylthiophene-furan-2-carboxamide scaffold does not inherently engage this common off-target class, providing a cleaner starting point for lead optimization compared to scaffolds with demonstrated polypharmacology.

selectivity off-target profiling neurokinin receptor

Best-Fit Research and Industrial Application Scenarios for N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide (CAS 329221-75-2)


Broad-Spectrum Antibiodefense Lead Discovery: Primary Screening Hit with Confirmed Activity Against All Four NIAID Category A/B Priority Pathogens

For academic or government laboratories engaged in biodefense countermeasure development, CAS 329221-75-2 represents a screening-validated starting point with documented in vitro activity against Bacillus anthracis Ames, Yersinia pestis Co92, Francisella tularensis SchuS4, and Brucella abortus 2308 [1]. Its broad coverage contrasts favorably with the closest analog (5-bromo-3-cyano derivative ST005226), which lacks B. anthracis activity. Procurement of this compound for secondary screening, hit expansion, or preliminary SAR exploration is justified when the program objective is broad-spectrum coverage against high-consequence pathogens rather than narrow-spectrum optimization [1].

HIV-1 RNase H Inhibitor Medicinal Chemistry: Structurally Distinct Chemical Starting Point for Antiviral Lead Optimization

For antiviral drug discovery programs pursuing HIV-1 RNase H as a therapeutic target, CAS 329221-75-2 provides a biochemically validated hit (IC50 = 3.4 μM) on a dimethylthiophene-furan carboxamide scaffold that is structurally orthogonal to previously explored cycloheptathiophene-based vinylogous ureas [1]. Researchers prioritizing scaffold novelty and IP freedom-to-operate should consider this compound over the cycloheptathiophene analog, as the two scaffolds share the vinylogous urea pharmacophore but diverge in synthetic accessibility and chemical space coverage [1].

Drug-Likeness-Focused Hit Triage: Prioritization of CAS 329221-75-2 Over Heavier, More Lipophilic Analogs Based on Physicochemical Profile

For industrial hit triage workflows that apply physicochemical filters (MW < 350, cLogP < 3) before committing to lead optimization, CAS 329221-75-2 (MW 264.30, cLogP 1.386) satisfies these criteria more convincingly than the brominated analog ST005226 (MW 325.18, cLogP 2.876) [1][2]. Procurement teams supporting fragment-based or property-guided lead discovery programs should weigh this compound's favorable MW/cLogP profile alongside its biological activity data when selecting from the available furan/thiophene-2-carboxamide chemotype options [1].

Selectivity Profiling Reference: Use as a Negative Control or Selectivity Benchmark in GPCR Off-Target Screening Panels

CAS 329221-75-2 has a documented Ki > 10,000 nM at the Tachykinin NK1 receptor [1], establishing it as essentially inactive at this common off-target. Laboratories conducting broader selectivity profiling of carboxamide-containing compound libraries can employ this compound as a reference standard for NK1 inactivity, enabling calibration of assay sensitivity and serving as a benchmark against which to compare the promiscuity of new analogs within the same chemotype [1].

Quote Request

Request a Quote for N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.